(4-Amino-3-bromophenyl)pentafluorosulfur

Description

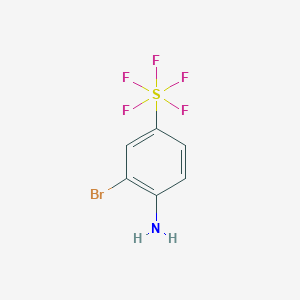

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXDMPBPSYTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514512 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159727-25-0 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Amino 3 Bromophenyl Pentafluorosulfur and Analogues

Foundational Methodologies for Introducing the SF5 Group onto Aromatic Systems

The creation of the aryl-SF5 bond is the critical first step in the synthesis of SF5-containing aromatic compounds. Several key methodologies have been developed for this purpose, each with its own advantages and limitations.

Direct fluorination represents one of the most straightforward conceptual approaches for the synthesis of arylpentafluorosulfur compounds. This method involves the reaction of aromatic thiols or disulfides with a powerful fluorinating agent. Elemental fluorine (F2) has been historically used for this transformation, affording substituted (pentafluorosulfanyl)benzenes. researchgate.netresearchgate.net The reaction is believed to proceed through intermediate arylsulfur trifluoride (ArSF3) and arylsulfur tetrafluoride (ArSF4) species before arriving at the final ArSF5 product. researchgate.net

More contemporary and safer methods have been developed to avoid the use of hazardous elemental fluorine. A significant advancement involves the use of trichloroisocyanuric acid (TCCA) and an alkali metal fluoride (B91410) like potassium fluoride (KF). chemrxiv.orgd-nb.info This system allows for the one-pot synthesis of aryltetrafluoro-λ⁶-sulfanyl chlorides (ArSF4Cl) from diaryl disulfides, which can then be converted to the desired ArSF5 compounds. chemrxiv.org

A widely employed and scalable strategy for introducing the SF5 group is the oxidative fluorination of sulfur-containing aromatics, particularly diaryl disulfides and aromatic thiols. This is often a two-step process. The first step involves converting the starting material into an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate. beilstein-journals.org In the second step, this intermediate is treated with a fluorinating agent to replace the chlorine atom with fluorine, yielding the final arylsulfur pentafluoride. beilstein-journals.org

This approach is especially effective for the industrial-scale synthesis of nitro-substituted (pentafluorosulfanyl)benzenes, such as 3-nitro- and 4-nitro-1-(pentafluorosulfanyl)benzene, which are key precursors for more complex molecules. beilstein-journals.org The direct fluorination of nitro-substituted diaryl disulfides is a robust method for producing these essential building blocks. beilstein-journals.org

Pentafluorosulfur chloride (SF5Cl) is a pivotal reagent for incorporating the SF5 group, particularly into aliphatic systems, through a radical addition mechanism. d-nb.info The process is initiated by the generation of the pentafluorosulfanyl radical (SF5•). beilstein-journals.org Common initiators for this process include trialkylboranes like triethylborane (B153662) (Et3B), which react with trace oxygen to start the radical chain reaction. beilstein-journals.orgacademie-sciences.fr The SF5• radical then adds across double or triple bonds in alkenes and alkynes. beilstein-journals.orgacs.org

While primarily used for creating SF5-substituted aliphatic compounds, this radical methodology is a cornerstone of SF5 chemistry and highlights the utility of SF5Cl as a source of the SF5 group. beilstein-journals.orgresearchgate.net

SF5Cl is a toxic, expensive gas that can be difficult to handle, which has spurred the development of methods for its in-situ generation. d-nb.infoacs.org These modern approaches enhance safety and convenience. One such method involves the reaction of elemental sulfur (S8) with trichloroisocyanuric acid (TCCA) and potassium fluoride (KF) to produce a stock solution of SF5Cl. d-nb.inforesearchgate.net

Another innovative strategy employs a two-chamber reactor system. In one chamber, SF5Cl is generated from a stable, solid precursor and then transferred as a gas to the second chamber to react with the substrate. academie-sciences.frresearchgate.net A notable precursor for this ex-situ generation is 4,4′-dipyridyl disulfide, which reacts with TCCA and KF to release SF5Cl gas on demand. acs.orgresearchgate.net This obviates the need for handling pressurized gas cylinders and allows for the application of SF5Cl in a variety of solvents. acs.orgresearchgate.net

Radical Addition Reactions with SF5Cl as a Synthon

Functionalization of Pre-existing SF5-Aryl Scaffolds

Once the SF5 group is attached to an aromatic ring, further modifications can be made to introduce other functional groups and build molecular complexity. This approach is crucial for synthesizing specifically substituted analogues like (4-Amino-3-bromophenyl)pentafluorosulfur.

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic rings, such as nitro(pentafluorosulfanyl)benzenes. acs.org In this reaction, a nucleophile (typically a carbanion with a leaving group on the α-carbon) attacks the aromatic ring at a position ortho or para to the nitro group. beilstein-journals.org

This methodology has been successfully applied to 1-nitro-3-(pentafluorosulfanyl)benzene and 1-nitro-4-(pentafluorosulfanyl)benzene. acs.orgnih.gov The reaction of these substrates with various carbanions leads to the introduction of new substituents, primarily at the position ortho to the strongly directing nitro group, in good to high yields. acs.orgnih.gov A key advantage of this method is that the resulting substituted nitroaromatic products can be readily transformed into other functional groups. For instance, the nitro group can be reduced to an amine, providing a direct pathway to substituted (pentafluorosulfanyl)anilines, which are immediate precursors to compounds like the target molecule. acs.orgnih.gov

The table below summarizes the results of VNS reactions on 1-nitro-4-(pentafluorosulfanyl)benzene with different carbanions, demonstrating the versatility of this method for creating functionalized SF5-aryl scaffolds.

| Nucleophile Precursor | Carbanion | Product | Yield (%) |

|---|---|---|---|

| Chloroacetonitrile | -CH(Cl)CN | 2-Cyano-1-nitro-4-(pentafluorosulfanyl)benzene | 85 |

| Phenylsulfonylacetonitrile | -CH(SO2Ph)CN | 2-Cyano-1-nitro-4-(pentafluorosulfanyl)benzene | 91 |

| t-Butyl chloroacetate | -CH(Cl)CO2tBu | t-Butyl 2-(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetate | 78 |

| Chloromethyl p-tolyl sulfone | -CH(Cl)SO2Tol | 1-Nitro-2-(p-tolylsulfonylmethyl)-4-(pentafluorosulfanyl)benzene | 95 |

Data sourced from studies on VNS reactions of nitro(pentafluorosulfanyl)benzenes. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a key pathway for the functionalization of electron-deficient aromatic rings. wikipedia.orgbyjus.com The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing group, more so than the trifluoromethyl (CF3) group, which strongly activates an aromatic ring for nucleophilic attack. beilstein-journals.org This effect is amplified when other electron-withdrawing groups, such as a nitro (NO2) group, are also present on the ring, particularly in ortho or para positions to the leaving group. wikipedia.org

The SNAr mechanism typically involves a two-step addition-elimination process:

Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this rate-determining step. uomustansiriyah.edu.iq

Elimination: The leaving group (often a halide) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. uomustansiriyah.edu.iq

In the context of SF5-aryl compounds, SNAr reactions have been effectively used to introduce various nucleophiles. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have demonstrated its reactivity with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The fluorine atom is displaced by the incoming nucleophile, yielding a range of novel 3,5-disubstituted SF5-benzenes. beilstein-journals.org Similarly, the nitro group itself in para- and meta-nitro(pentafluorosulfanyl)benzene can be displaced by alkoxides and thiolates to generate SF5 aryl ethers and sulfides. acs.org These reactions provide a foundation for synthesizing SF5-anilines and their analogues by using ammonia (B1221849) or other nitrogen-based nucleophiles.

Table 1: Examples of SNAr Reactions on SF5-Substituted Benzenes This table is interactive. You can sort and filter the data.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Nitrogen Nucleophiles | 3-Substituted-amino-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

| 4-Nitro-1-(pentafluorosulfanyl)benzene | Alkoxides | 4-Alkoxy-1-(pentafluorosulfanyl)benzene | acs.org |

| 3-Nitro-1-(pentafluorosulfanyl)benzene | Thiolates | 3-Thioalkyl-1-(pentafluorosulfanyl)benzene | acs.org |

Targeted Synthesis of this compound

The specific arrangement of substituents in this compound—an activating amino group para to the SF5 group and a bromine atom ortho to the amino group—necessitates carefully designed synthetic routes. Strategies include sequential functionalization of a pre-existing SF5-aniline core or the use of modern cross-coupling reactions to form the key C-N and C-Br bonds.

A direct and logical approach to this compound involves the sequential functionalization of a simpler SF5-aryl precursor. A highly plausible route begins with 4-(pentafluorosulfanyl)aniline. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. The SF5 group, being strongly deactivating, is meta-directing. In an electrophilic bromination reaction, the powerful directing effect of the amino group would dominate, guiding the incoming bromine electrophile to the position ortho to the amine.

A relevant analogue synthesis demonstrates this principle, where 2-methyl-4-(pentafluorothio)aniline is successfully brominated using N-bromosuccinimide (NBS) in DMF to produce 2-bromo-6-methyl-4-(pentafluorothio)aniline in high yield. nih.gov This supports the feasibility of direct bromination of 4-(pentafluorosulfanyl)aniline to achieve the desired 3-bromo substitution pattern.

An alternative sequential route could start from 4-nitro-1-(pentafluorosulfanyl)benzene. The synthesis would proceed via two key steps:

Electrophilic Bromination: The nitro and SF5 groups are both deactivating and meta-directing. Bromination would be directed to a position meta to both groups, which corresponds to the 2-position or 6-position, not the desired 3-position relative to the eventual amino group. Therefore, this route is less direct for achieving the target molecule.

Nitro Group Reduction: Following a potential bromination, the nitro group would be reduced to an amine using standard conditions, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Given the directing group effects, the most efficient sequential strategy is the direct bromination of 4-(pentafluorosulfanyl)aniline.

Table 2: Proposed Sequential Synthesis via Electrophilic Bromination This table is interactive. You can sort and filter the data.

| Step | Starting Material | Reagent | Product | Rationale |

|---|---|---|---|---|

| 1 | 4-(Pentafluorosulfanyl)aniline | N-Bromosuccinimide (NBS) | This compound | The strongly activating -NH2 group directs bromination to the ortho position. nih.gov |

Modern transition-metal-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds. mychemblog.comkaust.edu.sa These reactions have become indispensable in organic synthesis for their efficiency and functional group tolerance. rsc.org

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms C-N bonds by coupling an aryl boronic acid with an amine. organic-chemistry.orgwikipedia.org A key advantage of the CLE coupling is that it can often be performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnih.gov

The mechanism involves the formation of a copper-aryl complex, which then interacts with the amine. A copper(III)-aryl-amide intermediate is proposed to undergo reductive elimination to yield the final aryl amine product and a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. wikipedia.orgnrochemistry.com

For the synthesis of SF5-aryl amines, a hypothetical CLE coupling could involve the reaction of an SF5-substituted aryl boronic acid with an ammonia equivalent or a protected amine. To synthesize the specific target this compound, one could envision coupling (3-bromo-4-(pentafluorosulfanyl)phenyl)boronic acid with an amino source. The synthesis of the required SF5-aryl boronic acid precursor would be a critical preceding step.

Table 3: Hypothetical Chan-Lam-Evans Coupling Route This table is interactive. You can sort and filter the data.

| Aryl Boronic Acid Component | Amine Component | Catalyst System | Hypothetical Product |

|---|---|---|---|

| (3-Bromo-4-(pentafluorosulfanyl)phenyl)boronic acid | Ammonia or protected amine | Cu(OAc)2, Base, O2 (air) | This compound |

This approach allows for the synthesis of Ar-SF5 compounds from a wide array of common starting materials, including aryl halides, boronic acids, or diazonium salts. thieme-connect.com The strategy involves two main stages:

Formation of Arylphosphorothiolate: A suitably substituted aromatic precursor, such as (4-amino-3-bromophenyl) iodide or boronic acid, is converted into the corresponding arylphosphorothiolate.

Oxidative Fluorination: The arylphosphorothiolate is then treated with an oxidative fluorinating agent to convert the sulfur moiety into the desired Ar-SF4Cl, which is a direct precursor to the final Ar-SF5 compound upon further fluorination. thieme-connect.comresearchgate.net

This pathway provides a convergent platform for the synthesis of challenging molecules like this compound, allowing for the late-stage introduction of the complex SF5 group onto a pre-functionalized aromatic ring. thieme.de

Table 4: Proposed Convergent Synthesis via Arylphosphorothiolate Intermediate This table is interactive. You can sort and filter the data.

| Step | Precursor | Intermediate | Transformation | Final Product |

|---|---|---|---|---|

| 1 | (4-Amino-3-bromophenyl) halide or boronic acid | (4-Amino-3-bromophenyl)phosphorothiolate | Phosphorothiolation | - |

| 2 | (4-Amino-3-bromophenyl)phosphorothiolate | - | Oxidative Fluorination | This compound |

Reactivity and Transformation Chemistry of 4 Amino 3 Bromophenyl Pentafluorosulfur

Electronic and Steric Influence of the SF5 Group on Aromatic Reactivity

The pentafluorosulfur (SF5) group is a dominant electronic feature on the aromatic ring, characterized by its exceptional electronegativity and electron-withdrawing capacity, which surpasses even that of the trifluoromethyl (CF3) group. beilstein-journals.orgresearchgate.netrowansci.com This potent inductive effect, combined with its considerable steric bulk and high chemical and thermal stability, profoundly modifies the reactivity of the phenyl ring. rowansci.comst-andrews.ac.uk

Electrophilic aromatic substitution (SEAr) is a reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring. libretexts.org

The SF5 group is a powerful deactivating group due to its strong electron-withdrawing nature. rowansci.comrsc.org This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org Consequently, electrophilic substitution on benzene (B151609) rings bearing an SF5 group is significantly slower than on benzene itself and requires harsh reaction conditions. libretexts.org The SF5 group acts as a meta-director for incoming electrophiles.

In the case of (4-Amino-3-bromophenyl)pentafluorosulfur, the aromatic ring is substituted with three groups of opposing electronic character:

Amino (-NH2) group: A strong activating group that donates electron density via resonance and directs incoming electrophiles to the ortho and para positions. libretexts.org

Bromo (-Br) group: A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because of resonance electron donation.

Pentafluorosulfur (-SF5) group: A strong deactivating group and a meta-director.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

The SF5 group is one of the most potent activating groups for SNAr reactions. beilstein-journals.orgresearchgate.net Its powerful electron-withdrawing ability significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. In this compound, the SF5 group is located para to the bromine atom, an excellent leaving group. This arrangement provides optimal stabilization for the intermediate formed during a nucleophilic attack at the carbon bearing the bromine atom. Consequently, the C-Br bond is highly activated towards nucleophilic displacement. Various nucleophiles, including those based on oxygen, sulfur, and nitrogen, can readily displace the fluorine atom in analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, highlighting the strong activating nature of the SF5 group. beilstein-journals.orgnih.gov

Chemical Transformations of the Bromine Moiety in this compound

The bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical modifications, primarily through metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Aryl bromides are common and effective electrophiles in these transformations. The bromine atom in this compound can readily participate in several such reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This method is widely used in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net

Negishi Coupling: Involves the reaction of the aryl bromide with an organozinc reagent. This method has been successfully applied to the synthesis of aromatic SF5-containing amino acids, demonstrating its compatibility with the SF5 motif. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is a reliable method for introducing alkynyl moieties onto aromatic rings. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It allows for the introduction of a wide variety of secondary or tertiary amino groups.

The table below summarizes representative conditions for Negishi cross-coupling used in the synthesis of SF5-containing aromatic amino acids, which are analogous to the potential reactivity of this compound.

| Aryl Halide Substrate | Organozinc Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate | (3-(pentafluorosulfanyl)phenyl)zinc(II) chloride | Pd(dba)2 / SPhos | THF | 50 °C | 42 | researchgate.net |

| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate | (4-(pentafluorosulfanyl)phenyl)zinc(II) chloride | Pd(dba)2 / SPhos | THF | 50 °C | 32 | researchgate.net |

As discussed in section 3.1.2, the bromine atom is highly activated towards nucleophilic aromatic substitution due to the para-SF5 group. This allows for the direct displacement of bromine by a variety of nucleophiles under relatively mild conditions. This pathway provides a direct route to introduce functionalities such as hydroxyl, alkoxy, thiol, and substituted amino groups at the C-4 position of the ring. The reaction proceeds via the addition-elimination mechanism, with the SF5 group stabilizing the intermediate Meisenheimer complex.

Chemical Transformations of the Amino Moiety in this compound

The primary amino group is a key functional group that can undergo several important transformations, offering pathways to a diverse range of other functionalities.

The most significant reaction of the amino group on an aniline (B41778) derivative is its conversion to a diazonium salt. rsc.org Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures would generate the corresponding diazonium salt. This intermediate is highly valuable as the diazonio group (-N2+) is an excellent leaving group and can be displaced by a wide array of nucleophiles, often in the presence of a copper(I) catalyst (Sandmeyer reaction). This methodology allows the amino group to be replaced by:

Halogens (-F, -Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Hydrogen (-H, via dediazotization)

Furthermore, the amino group can undergo standard reactions typical of anilines, such as: researchgate.net

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to introduce new functionalities.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The electronic environment of the ring, particularly the strong deactivation by the SF5 group, will influence the basicity and nucleophilicity of the amino group, potentially requiring adjusted reaction conditions compared to simpler anilines.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in diversifying the structure for various applications, including agrochemicals and pharmaceuticals.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields N-acylated products. For instance, the acylation of a structurally similar compound, 2-bromo-6-methyl-4-(pentafluorothio)aniline, has been reported in the synthesis of complex molecules. While specific examples for this compound are not extensively documented in readily available literature, the reaction is expected to proceed smoothly. A representative acylation reaction is the formation of 3-benzamido-N-(2-bromo-6-methyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide from the corresponding aniline. mdpi.comnih.gov

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. The synthesis of sulfonamides from various primary and secondary amines is a well-established transformation. ekb.egresearchgate.net The strongly electron-withdrawing nature of the pentafluorosulfanyl group is expected to reduce the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to more electron-rich anilines.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(2-bromo-4-(pentafluorosulfanyl)phenyl)acetamide | Acylation |

| This compound | Benzoyl chloride | N-(2-bromo-4-(pentafluorosulfanyl)phenyl)benzamide | Acylation |

| This compound | Benzenesulfonyl chloride | N-(2-bromo-4-(pentafluorosulfanyl)phenyl)benzenesulfonamide | Sulfonylation |

| This compound | p-Toluenesulfonyl chloride | N-(2-bromo-4-(pentafluorosulfanyl)phenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Subsequent Derivatizations

The primary aromatic amino group of this compound allows for its conversion into a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. organic-chemistry.org The diazotization is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

The resulting diazonium salt, (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride, can undergo various subsequent reactions:

Sandmeyer Reactions: This class of reactions involves the substitution of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. organic-chemistry.orgwikipedia.orgnih.gov For example, treatment with CuBr would yield 1,2-dibromo-4-(pentafluorosulfanyl)benzene.

Schiemann Reaction: Heating the corresponding tetrafluoroborate diazonium salt allows for the introduction of a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder instead of a copper salt.

Azo Coupling: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. wikipedia.orgresearchgate.netresearchgate.netunb.cacuhk.edu.hk The coupling typically occurs at the para position of the activated aromatic ring.

Table 2: Potential Products from Diazotization and Derivatization

| Diazotization Product | Subsequent Reagent | Reaction Type | Final Product |

| (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride | CuCl | Sandmeyer | 1-bromo-2-chloro-4-(pentafluorosulfanyl)benzene |

| (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride | CuBr | Sandmeyer | 1,2-dibromo-4-(pentafluorosulfanyl)benzene |

| (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride | CuCN | Sandmeyer | 2-bromo-4-(pentafluorosulfanyl)benzonitrile |

| (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride | HBF₄, heat | Schiemann | 1-bromo-2-fluoro-4-(pentafluorosulfanyl)benzene |

| (2-bromo-4-(pentafluorosulfanyl)phenyl)diazonium chloride | Phenol | Azo Coupling | 2-(2-bromo-4-(pentafluorosulfanyl)phenyl)diazenyl)phenol |

Condensation Reactions and Heterocycle Formation

The amino group of this compound can participate in condensation reactions with various carbonyl compounds to form imines (Schiff bases) or to construct heterocyclic rings. The presence of the ortho-bromo substituent can influence the regioselectivity of these cyclization reactions.

Mechanistic Investigations of Reaction Pathways Relevant to this compound

Detailed mechanistic studies specifically on the reactions of this compound are limited. However, the reaction mechanisms can be inferred from our understanding of related systems and the profound electronic effects of the pentafluorosulfur group.

The -SF₅ group is a powerful electron-withdrawing group, even more so than the trifluoromethyl (-CF₃) group. It deactivates the aromatic ring towards electrophilic substitution and decreases the pKa of the anilinium ion, making the amino group less basic. This has several mechanistic implications:

Acylation and Sulfonylation: The decreased nucleophilicity of the amino group may slow down the rate of these reactions compared to aniline itself. The mechanism proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl or sulfonyl center, followed by deprotonation.

Diazotization: The formation of the diazonium ion involves the initial formation of a nitrosamine, which then rearranges and eliminates water. The reduced basicity of the amino group could affect the initial equilibrium of nitrosamine formation.

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen or cyano group from the copper(II) species, regenerating the copper(I) catalyst. wikipedia.org The electronic nature of the substituents on the aromatic ring can influence the stability of the intermediate aryl radical.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium ion is the electrophile. The strongly electron-withdrawing -SF₅ and -Br groups on the diazonium salt increase its electrophilicity, making it a more reactive coupling partner.

Computational studies on related fluorinated compounds have provided insights into reaction mechanisms and the influence of fluorine-containing substituents on transition states and reaction energies. Similar studies on this compound and its derivatives would be valuable for a more detailed understanding of its reactivity.

Advanced Structural Elucidation and Supramolecular Interactions of Sf5 Aryl Compounds

High-Resolution Spectroscopic Techniques for SF5-Aryl Structure Characterization

Specific advanced NMR spectroscopic data for (4-Amino-3-bromophenyl)pentafluorosulfur, including detailed ¹⁹F NMR analysis detailing the chemical shifts and coupling constants for the axial and equatorial fluorine atoms of the SF₅ group, are not available in published literature.

Experimental Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound, which would reveal the characteristic vibrational frequencies for the S-F and S-C bonds, have not been publicly reported.

X-ray Crystallographic Analysis of SF5-Aryl Architectures

Without a crystal structure, the specific intermolecular interactions, such as F···H and F···F contacts, present in the solid state of this compound cannot be characterized.

An analysis of the molecular packing and its influence on the solid-state properties of this compound is not possible due to the absence of crystallographic data.

Conformational Analysis of this compound

The steric bulk of the SF5 group is a significant factor in determining the rotational barrier around the C-S bond. nih.gov This group is known to encumber rotational freedom in small molecules. acs.org The five fluorine atoms of the SF5 group create a sterically demanding environment, which can lead to significant repulsive interactions with the adjacent bromo and amino substituents on the phenyl ring. These steric clashes are expected to result in a notable energy barrier to rotation, favoring conformations that minimize these unfavorable interactions.

Computational modeling, employing methods such as Density Functional Theory (DFT), would be the primary tool to investigate the rotational energy profile of the C-S bond. By systematically rotating the SF5 group relative to the phenyl ring and calculating the corresponding energy at each increment, a potential energy surface can be generated. This surface would reveal the global and local energy minima, corresponding to the most stable conformations, as well as the transition states, which represent the energy maxima or rotational barriers.

The electronic properties of the substituents also play a crucial role. The SF5 group is a strong electron-withdrawing group, while the amino group is a strong electron-donating group. This electronic push-pull system can influence the electron density distribution within the phenyl ring and affect the C-S bond character, which in turn can modulate the rotational barrier.

While specific experimental data for this compound is not available, analogous studies on SF5-substituted aromatic compounds provide valuable insights. For instance, the synthesis and characterization of various SF5-containing anilines and aromatic amino acids have been reported, highlighting the synthetic accessibility and general stability of such compounds. nih.govnih.govnih.gov Furthermore, computational studies on other SF5-substituted systems have demonstrated the utility of theoretical methods in predicting their structural and electronic properties. unf.edu

A detailed conformational analysis of this compound would ideally involve the determination of key geometric parameters for its stable conformers. These parameters, which would be obtained from the optimized geometries of the computational models, are typically presented in tabular format for clarity and comparative analysis. The following tables illustrate the type of data that would be generated from such a study.

Table 1: Calculated Rotational Energy Profile Data for this compound

| Dihedral Angle (Br-C3-C4-S, degrees) | Relative Energy (kcal/mol) |

| 0 | Data not available |

| 30 | Data not available |

| 60 | Data not available |

| 90 | Data not available |

| 120 | Data not available |

| 150 | Data not available |

| 180 | Data not available |

Table 2: Key Geometric Parameters of the Predicted Lowest Energy Conformer of this compound

| Parameter | Value |

| C-S Bond Length (Å) | Data not available |

| S-F (axial) Bond Length (Å) | Data not available |

| S-F (equatorial) Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C-S-F (axial) Bond Angle (°) | Data not available |

| C-S-F (equatorial) Bond Angle (°) | Data not in available |

| Br-C3-C4-S Dihedral Angle (°) | Data not available |

| H2N-C4-C3-Br Dihedral Angle (°) | Data not available |

Computational Chemistry and Theoretical Insights into 4 Amino 3 Bromophenyl Pentafluorosulfur Systems

Quantum Chemical Investigations of SF5-Aryl Electronic Structure

Quantum chemical methods are instrumental in elucidating the distribution of electrons and the nature of chemical bonds within SF5-substituted aromatic compounds. These calculations reveal how the potent electronic effects of the pentafluorosulfur group modulate the properties of the entire molecule.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules. Functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), are commonly used to perform geometry optimizations and frequency calculations on SF5-containing compounds. researchgate.netresearchgate.net

For (4-Amino-3-bromophenyl)pentafluorosulfur, DFT calculations would predict a pseudo-octahedral geometry around the sulfur atom. The SF5 group features two distinct types of sulfur-fluorine bonds: one axial (S-Fax) and four equatorial (S-Feq). Computational studies on analogous SF5-aryl systems consistently show that the equatorial S-F bonds are slightly longer than the axial S-F bond. conicet.gov.ar The C-S bond connects the aromatic ring to the sulfur atom, and its length is influenced by the electronic interplay between the ring and the SF5 moiety. The amino (-NH2) and bromo (-Br) substituents on the phenyl ring induce minor changes in the ring's geometry compared to unsubstituted phenylpentafluorosulfur.

Interactive Data Table: Predicted Geometrical Parameters for this compound

The following table contains representative data based on DFT calculations for analogous SF5-aryl compounds.

| Parameter | Predicted Value (Å) | Description |

| S-Fax Bond Length | 1.57 - 1.59 Å | The bond between sulfur and the axial fluorine atom. |

| S-Feq Bond Length | 1.59 - 1.61 Å | The bonds between sulfur and the four equatorial fluorine atoms. |

| C-S Bond Length | 1.75 - 1.78 Å | The bond connecting the phenyl ring to the sulfur atom. |

| C-N Bond Length | 1.38 - 1.41 Å | The bond connecting the phenyl ring to the amino group nitrogen. |

| C-Br Bond Length | 1.89 - 1.92 Å | The bond connecting the phenyl ring to the bromine atom. |

| Fax-S-Feq Angle | ~90° | The angle between the axial and equatorial fluorine atoms. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.com Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically with significant contributions from the nitrogen lone pair of the amino group and the π-system of the phenyl ring. The LUMO, in contrast, is likely to be distributed across the aromatic ring and the strongly electron-withdrawing SF5 group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.net

Charge distribution calculations, such as Mulliken population analysis, reveal the partial atomic charges on each atom. bhu.ac.in These calculations quantify the extreme electron-withdrawing nature of the SF5 group, which polarizes the C-S bond and leaves the sulfur atom with a significant positive charge, while the fluorine atoms carry negative charges. The amino group acts as a strong electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

Interactive Data Table: Predicted Mulliken Atomic Charges

This table shows representative partial charges on key atoms, illustrating the electronic effects of the substituents.

| Atom/Group | Predicted Mulliken Charge (a.u.) | Electronic Role |

| Sulfur (in SF5) | +1.8 to +2.2 | Highly positive due to electronegative fluorine atoms. |

| Fluorine (in SF5) | -0.4 to -0.5 | Highly electronegative, carries a partial negative charge. |

| Nitrogen (in NH2) | -0.8 to -1.0 | Electronegative, but acts as a π-donor to the ring. |

| Carbon (C-SF5) | +0.1 to +0.3 | Electron-deficient due to the attached SF5 group. |

| Carbon (C-NH2) | -0.1 to -0.3 | Electron-rich due to the attached amino group. |

| Carbon (C-Br) | +0.05 to +0.15 | Slightly positive due to the electronegativity of bromine. |

The electronic structure derived from quantum chemical investigations directly informs the molecule's reactivity. The SF5 group is one of the most strongly electron-withdrawing groups known in organic chemistry, making the attached aromatic ring electron-deficient. However, in this compound, this effect is counteracted by the powerful electron-donating amino group.

Modeling Reaction Pathways and Energetics

Computational chemistry is not limited to static molecules; it is also a vital tool for exploring the dynamics of chemical reactions. By modeling reaction pathways, chemists can understand mechanisms, predict product distributions, and design more efficient syntheses.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating this TS on the potential energy surface is key to calculating the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. nih.gov

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find transition state structures. conicet.gov.ar Once a potential TS is located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com For transformations involving SF5-aryl compounds, such as electrophilic substitution on the aniline ring, DFT calculations can model the approach of an electrophile and compute the activation energy for the formation of the sigma complex intermediate. Comparing the ΔG‡ values for different reaction pathways allows for the prediction of the most favorable reaction mechanism.

Interactive Data Table: Hypothetical Activation Energies for Electrophilic Bromination

This table illustrates how TS calculations can predict reaction outcomes by comparing the energy barriers for attack at different positions on the this compound ring.

| Position of Electrophilic Attack | Relative Activation Energy (ΔG‡) | Predicted Reactivity |

| C2 (ortho to -NH2) | Low | Highly favored pathway. |

| C6 (ortho to -NH2, meta to -Br) | Low-Medium | Favored, but may have steric hindrance. |

| C5 (meta to -NH2) | High | Highly disfavored pathway. |

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possibilities. Computational modeling is exceptionally useful for rationalizing and predicting this selectivity.

In the case of this compound, the regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The -NH2 group is a strong ortho-, para- director, while the -Br and -SF5 groups are deactivating meta-directors (relative to themselves). The overwhelming influence of the amino group dictates the outcome.

By calculating the transition state energies for electrophilic attack at each possible position on the ring, a clear energetic ranking of the potential pathways can be established. The pathway with the lowest activation energy will be the dominant one, leading to the major product. For this molecule, calculations would confirm that the transition states leading to substitution at the C2 and C6 positions (ortho to the amino group) are significantly lower in energy than the transition state for substitution at C5 (meta to the amino group). This difference in activation barriers provides a quantitative rationale for the observed regioselectivity.

Intermolecular Interactions and Supramolecular Assembly Simulations

The pentafluorosulfuranyl (SF5) group is a potent electron-withdrawing substituent that significantly influences the electronic and physicochemical properties of aromatic systems. Its unique characteristics, including high stability, lipophilicity, and strong electronegativity, make it an intriguing component in the design of advanced materials and bioactive molecules. nih.gov Computational and theoretical methods are indispensable for understanding how the SF5 group, in conjunction with other substituents like amino and bromo groups on a phenyl ring, governs intermolecular interactions and dictates supramolecular self-assembly.

Computational Assessment of Hydrogen Bonding and Halogen Bonding involving SF5

The presence of amino, bromo, and pentafluorosulfuranyl groups on the same aromatic ring in this compound creates a complex interplay of non-covalent interactions, primarily hydrogen and halogen bonding.

Hydrogen Bonding: The amino group (-NH2) is a classic hydrogen bond donor, while the fluorine atoms of the SF5 group can act as weak hydrogen bond acceptors. The strong electron-withdrawing nature of the SF5 group is expected to increase the acidity of the amino protons, thereby strengthening their hydrogen-donating capability. Computational studies on similar fluorinated molecules have shown that fluorine substitution can stabilize hydrogen bond formation. nih.gov Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to analyze the energetics and geometries of these hydrogen bonds. Parameters like bond lengths, bond angles, and interaction energies can be calculated to quantify the strength of these interactions. Molecular orbital analysis can further dissect the contributions of different chemical groups to these buried hydrogen bond interactions. osti.gov

Halogen Bonding: Halogen bonding is a directional non-covalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom interacts with a nucleophile. richmond.edu The bromine atom in this compound can act as a halogen bond donor. The strength of this interaction is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov

Computational studies on SF5-substituted iodobenzenes have demonstrated that the SF5 group is highly effective at activating halogen bonding. nih.govresearchgate.net The position of the SF5 group on the benzene (B151609) ring has a pronounced effect on the extent of this activation. It was found that ortho-SF5 substitution and particularly 3,5-bis-SF5 substitution were most effective in activating the halogen bond, while meta- and para-SF5 substitutions did not show a similar activating effect. nih.govresearchgate.net This activation is attributed to the creation of a more positive σ-hole on the halogen atom. Ab initio molecular orbital calculations and simulations of electrostatic potential values are key tools in these assessments. nih.govresearchgate.net

The following table summarizes the findings from a computational study on SF5-substituted iodobenzenes, which serves as a model for understanding the halogen bonding potential in related systems.

| Halogen Bond Donor | Relative Effectiveness in Halogen Bonding | Notes |

| 3,5-bis-SF5-iodobenzene | Most Effective | Forms a 2:1 halogen bonding complex with 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net |

| o-SF5-iodobenzene | Effective | Shows a significant ortho-effect in activating halogen bonding. nih.govresearchgate.net |

| m-SF5-iodobenzene | Ineffective | Does not significantly activate halogen bonding. nih.govresearchgate.net |

| p-SF5-iodobenzene | Ineffective | Does not significantly activate halogen bonding. nih.govresearchgate.net |

These findings suggest that the bromine atom in this compound, being in the meta position relative to the SF5 group, might not be a strongly activated halogen bond donor. However, the cumulative electronic effects of both the SF5 and amino groups would require a specific computational analysis to determine the precise nature of the σ-hole on the bromine atom.

Force Field Development for SF5-Containing Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the supramolecular assembly and dynamic behavior of molecules. However, the accuracy of these simulations is heavily dependent on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. nih.gov For novel molecules like this compound, standard force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may not have pre-existing parameters for the SF5 group bonded to an aromatic ring. nih.gov

The development of accurate force field parameters for SF5-containing systems is a non-trivial task due to the hypervalent nature of the sulfur atom and the high electronegativity of the fluorine atoms. The process generally involves a multi-step approach:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule of interest and smaller, representative fragments to obtain reference data. This includes optimized geometries, vibrational frequencies (for bond and angle parameters), and rotational energy profiles for dihedral angles. frontiersin.org

Parameter Derivation:

Bonded Parameters: Bond stretching and angle bending parameters are often derived by fitting to the QM potential energy surface around the equilibrium geometry. Torsional parameters, which are crucial for describing conformational flexibility, are determined by fitting to the QM-calculated rotational energy profiles. frontiersin.org

Non-bonded Parameters: These include Lennard-Jones (LJ) parameters and partial atomic charges. LJ parameters are typically optimized to reproduce experimental condensed-phase properties like density and enthalpy of vaporization. chemrxiv.org Partial atomic charges are derived to accurately represent the molecule's electrostatic potential, often by fitting to the QM electrostatic potential (ESP).

The development pipeline for a new force field, such as the Sage force field from OpenFF, often involves iterative refinement and validation against a wide range of experimental and QM data. chemrxiv.org

| Force Field Parameter Type | Derivation Method | Target Data |

| Bond Stretching | Fitting to QM potential energy surface | QM vibrational frequencies and geometries |

| Angle Bending | Fitting to QM potential energy surface | QM vibrational frequencies and geometries |

| Torsional (Dihedral) | Fitting to QM rotational energy profiles | QM potential energy scans of dihedral angles |

| Lennard-Jones | Optimization against experimental data | Liquid densities, enthalpies of mixing/vaporization |

| Partial Atomic Charges | Fitting to QM electrostatic potential (ESP) | QM-calculated electrostatic potential |

Given the unique electronic nature of the SF5 group, a polarizable force field might be necessary to capture the subtle effects of electronic polarization, which are not accounted for in standard additive force fields. nih.gov The development and validation of such a specialized force field would be a critical step for conducting reliable simulations of the supramolecular behavior of this compound and related compounds.

Emerging Applications in Materials Science and Chemical Design Principles of Sf5 Aryl Compounds

Applications in Functional Materials

The incorporation of the (4-Amino-3-bromophenyl)pentafluorosulfur scaffold and related SF5-aryl compounds into functional materials is an expanding area of research. The unique electronic and physical properties imparted by the SF5 group make these compounds promising candidates for a range of advanced applications.

Liquid Crystals and Ferroelectric Materials

The strong dipole moment and steric bulk of the pentafluorosulfanyl group are highly advantageous in the design of liquid crystals and ferroelectric materials. chemrxiv.orgrsc.org The introduction of an SF5 group onto a mesogenic core can significantly influence the phase behavior, clearing points, and electro-optical properties of the resulting material. In ferroelectric liquid crystals (FLCs), the SF5 group can enhance the spontaneous polarization and reduce the response time, which are critical parameters for display applications. researchgate.netresearchgate.net The combination of the SF5 group with a chiral center can lead to materials with desirable ferroelectric properties for use in high-resolution displays and optical shutters.

Optoelectronic Devices and Organic Electronics

In the field of organic electronics, SF5-aryl compounds are being investigated for their potential use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high electronegativity of the SF5 group allows for the tuning of the energy levels (HOMO/LUMO) of organic semiconductors, which is essential for optimizing charge injection, transport, and device efficiency. researchgate.netresearchgate.net Triarylamine derivatives, which are known for their hole-transporting properties, can be functionalized with SF5 groups to enhance their performance and stability in optoelectronic devices. researchgate.net The chemical robustness conferred by the SF5 group contributes to the operational lifetime of these devices, a key challenge in the field of organic electronics. rowansci.com

Polymer Chemistry and Advanced Coatings

The thermal and chemical stability of the SF5 group makes it an attractive component for high-performance polymers and advanced coatings. rowansci.com Incorporating SF5-containing monomers into polymer chains can result in materials with enhanced resistance to heat, oxidation, and chemical degradation. These properties are highly sought after for applications in aerospace, electronics, and protective coatings. The pendant amine group on this compound provides a reactive handle for polymerization or for grafting onto polymer backbones, allowing for the straightforward integration of the SF5 moiety into a wide range of polymer architectures. researchgate.net

Role of the SF5 Group in Catalysis and Ligand Design

The electronic and steric properties of the SF5 group are also being harnessed in the field of catalysis, where it can be used to modify the behavior of metal catalysts and to design new chiral ligands.

Chiral Auxiliaries and Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov The significant steric and electronic influence of the SF5 group can be used to direct the stereoselectivity of chemical transformations. rsc.org When placed near a reactive center, the SF5 group can effectively shield one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This principle is being explored in the design of novel chiral auxiliaries for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. scielo.org.mx The stability of the SF5 group ensures that it remains intact throughout the synthetic sequence before being cleaved to yield the final product. rowansci.com

Stability and Electronic Modulation of Catalytic Systems

The performance of a metal-based catalyst is highly dependent on the electronic properties of the ligands surrounding the metal center. The strong electron-withdrawing nature of the SF5 group can be used to modulate the electron density at the metal, thereby influencing the catalyst's reactivity and selectivity. researchgate.net By incorporating SF5-aryl groups into ligand scaffolds, it is possible to fine-tune the catalytic activity for specific reactions. Furthermore, the exceptional stability of the SF5 group can enhance the robustness of the catalyst, leading to longer catalyst lifetimes and higher turnover numbers, which are critical for industrial applications. rowansci.commdpi.com Studies have shown that replacing a trifluoromethyl group with a pentafluorosulfanyl group can increase the chemical stability of certain molecules. mdpi.comresearchgate.net

Conceptual Bioisosteric Replacement and Molecular Mimicry in Chemical Design

The strategic modification of molecules to enhance their properties is a cornerstone of modern chemical design, particularly in the fields of materials science and medicinal chemistry. A key strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that possesses similar steric and electronic characteristics, with the goal of improving the compound's physical, chemical, or biological activity. The pentafluorosulfur (SF5) group has emerged as a particularly valuable substituent in this context, offering a unique combination of properties that allow it to mimic and often improve upon other common functional groups.

SF5 as a Stereoelectronic Mimic for Other Functional Groups

The pentafluorosulfur group is often referred to as a "super-trifluoromethyl group" due to its pronounced stereoelectronic properties. figshare.comenamine.net Its utility as a bioisostere stems from its ability to effectively mimic groups like the trifluoromethyl (CF3), tert-butyl, halogen, and nitro groups. nih.govresearchgate.net This mimicry is rooted in a unique combination of size, shape, stability, and electronic influence.

Key Stereoelectronic Properties of the SF5 Group:

High Electronegativity: With a sulfur atom in a +5 oxidation state surrounded by five highly electronegative fluorine atoms, the SF5 group is one of the most strongly electron-withdrawing groups known in organic chemistry. rowansci.comresearchgate.net Its Hammett constant (σp = 0.68) is significantly higher than that of the CF3 group (σp = 0.54), indicating a more powerful inductive electron-withdrawing effect. researchgate.net

Lipophilicity: Despite its polarity, the SF5 group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes or improve its solubility in nonpolar matrices. rowansci.com This combination of being both highly polar and lipophilic is a rare and valuable characteristic in molecular design. researchgate.net

Steric Profile: The SF5 group has an octahedral geometry and a van der Waals volume that is intermediate between the smaller trifluoromethyl group and the larger tert-butyl group. researchgate.netresearchgate.net This specific size and shape allow it to fit into binding pockets or crystal lattices in a manner distinct from other groups, providing a powerful tool for fine-tuning molecular interactions.

Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the group highly resistant to chemical degradation and thermal decomposition. rowansci.com This robustness is advantageous for developing stable materials and drug candidates that can withstand metabolic processes. rowansci.com

The following table provides a comparative overview of the physicochemical properties of the SF5 group and the functional groups it commonly replaces.

| Property | SF5 | CF3 | tert-Butyl | Nitro (NO2) |

| Hammett Constant (σp) | 0.68 | 0.54 | -0.20 | 0.78 |

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | 2.55 (Carbon) | 3.04 (Nitrogen) |

| Van der Waals Volume (ų) | ~55 | ~43 | ~77 | ~29 |

| Key Characteristics | Strongly electron-withdrawing, high lipophilicity, octahedral geometry, metabolically stable. | Electron-withdrawing, lipophilic, conical geometry, metabolically stable. | Bulky, lipophilic, electron-donating, tetrahedral geometry. | Strongly electron-withdrawing, polar, planar geometry, potential for metabolic reduction. |

This table presents generalized data compiled from various chemical literature sources for comparative purposes.

This unique constellation of properties allows the SF5 group to act as a versatile bioisostere. For instance, its strong electron-withdrawing nature mimics that of a nitro group, but without the latter's susceptibility to metabolic reduction. researchgate.net Its steric bulk and lipophilicity can be compared to a tert-butyl group, yet it possesses a completely opposite electronic effect (electron-withdrawing vs. donating). researchgate.net Most commonly, it is used as an isostere for the trifluoromethyl group, offering similar stability but with enhanced lipophilicity and electron-withdrawing character. figshare.com

Rational Design Strategies Leveraging SF5 Properties

Rational design in chemistry involves the deliberate creation of new molecules with specific, desired properties based on a thorough understanding of their structure-function relationships. researchgate.net The distinct characteristics of the SF5 group make it a powerful tool in this process, enabling chemists to modulate molecular properties in a controlled manner.

One primary strategy involves the substitution of a trifluoromethyl group with a pentafluorosulfur group to enhance biological potency or modify physicochemical properties. For example, in the design of neurokinin 1 receptor (NK1R) antagonists, researchers replaced the CF3 groups common to many ligands with the SF5 moiety. researchgate.net This led to the synthesis of novel compounds with high binding affinity, where the SF5 group was found to occupy a similar position in the receptor's binding site as one of the CF3 groups in the established drug aprepitant. researchgate.net This demonstrates a direct and successful application of rational design, where the SF5 group's similar size but superior electronic properties were leveraged to create potent new analogues.

Another key design strategy focuses on improving the metabolic stability and pharmacokinetic profile of a lead compound. The exceptional chemical inertness of the SF5 group can protect a molecule from metabolic degradation at that position, potentially extending its half-life in the body. rowansci.com Furthermore, by increasing lipophilicity, the SF5 group can improve a molecule's absorption and distribution, which are critical parameters for the efficacy of pharmaceuticals. rowansci.com In the development of novel androgen receptor (AR) antagonists, a rational design approach led to the discovery of a new scaffold containing an SF5 group. One of the resulting compounds exhibited potent AR antagonist activity, highlighting the potential of this strategy to produce effective new therapeutic agents. nih.gov

Future Research Directions for this compound

While the pentafluorosulfur group has been integrated into numerous molecular frameworks, the specific compound this compound represents a versatile building block with significant untapped potential. Its trifunctional nature—possessing an amino group, a bromine atom, and the SF5 substituent—offers multiple points for chemical modification. Future research will likely focus on two main areas: improving its accessibility through new synthetic methods and exploring its utility by investigating its chemical reactivity.

Development of More Efficient and Sustainable Synthetic Routes

The widespread application of SF5-containing compounds has historically been hindered by the challenging and often hazardous methods required for their synthesis. thieme.de Early methods frequently relied on the use of highly reactive and difficult-to-handle reagents like elemental fluorine (F2) or sulfur chloride pentafluoride (SF5Cl). digitellinc.com

Future research into the synthesis of this compound should prioritize the development of more efficient, safer, and sustainable routes. Recent advancements in SF5 chemistry offer promising starting points. For example, methods that avoid hazardous gas reagents are highly desirable. One such approach involves the use of easy-to-handle trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) to generate key aryl-SF4Cl intermediates from diaryl disulfides. researchgate.netsonar.ch Adapting this methodology to a suitably substituted dibromo-dianilino disulfide could provide a more practical entry point to the target molecule.

Another promising avenue is the use of arylphosphorothiolates as precursors to Ar-SF5 compounds. thieme.de This approach offers a convergent platform, starting from readily available materials like aryl halides or boronic acids. thieme.de A potential route could involve the conversion of a bromo-amino-substituted aryl boronic acid into the corresponding phosphorothiolate, followed by oxidative fluorination.

The development of late-stage functionalization techniques to introduce the SF5 group onto a pre-existing 4-amino-3-bromophenyl scaffold would also be a significant advance, allowing for more modular and flexible synthetic strategies.

Exploration of Diverse Chemical Transformations

The three distinct functional groups on the this compound ring provide a rich platform for exploring a wide range of chemical transformations, enabling the creation of diverse molecular libraries for applications in materials and medicinal chemistry.

Reactions at the Amino Group: The primary amine is a versatile handle for numerous modifications. Standard transformations such as acylation to form amides, diazotization to produce diazonium salts, and subsequent Sandmeyer reactions could convert the amine into a wide array of other functionalities (e.g., -OH, -CN, -halides). wikipedia.org These transformations would yield a second generation of SF5-containing building blocks with new reactivity profiles. Furthermore, the amino group could participate in annulation reactions to construct heterocyclic systems, such as tetrahydroquinolines. nih.gov

Reactions at the Bromo Group: The bromine atom is ideally suited for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This would allow for the facile introduction of various aryl, heteroaryl, alkyl, and amino groups, dramatically expanding the structural diversity of accessible derivatives.

Transformations of the Aromatic Ring: The strong electron-withdrawing nature of the SF5 group significantly influences the reactivity of the aromatic ring. This property has been exploited in related systems, such as nitro-(pentafluorosulfanyl)benzenes, which undergo reactions with carbon nucleophiles like arylacetonitriles (the Davis reaction) to form complex heterocyclic products like benzisoxazoles, quinolines, and quinazolines. nih.gov Investigating analogous reactions for this compound could open pathways to novel, complex SF5-substituted heterocycles. Additionally, oxidation of the SF5-aniline ring system, which has been shown to lead to dearomatization and the formation of aliphatic SF5-compounds, presents another avenue for creating unique molecular scaffolds. nih.gov

By systematically exploring these synthetic and reactive pathways, the chemical space accessible from this compound can be greatly expanded, paving the way for the discovery of new functional materials and biologically active compounds.

Q & A

Q. What synthetic methodologies are employed to prepare (4-Amino-3-bromophenyl)pentafluorosulfur derivatives?

The synthesis typically involves amide bond formation via carbodiimide-mediated coupling (e.g., EDC) between imidazo[1,2-a]pyridine or thiazole carboxylic acid cores and pentafluorosulfur-containing benzylamines (e.g., 4-(pentafluorosulfur)benzylamine) . Key steps include:

- Preparation of heterocyclic cores using established protocols (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid).

- Activation of carboxylic acid groups with EDC for coupling with SF5-substituted amines.

- Purification via column chromatography or recrystallization.

Q. Example Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | EDC, DCM, RT, 12h | Carboxylic acid activation |

| 2 | 4-(SF5)benzylamine | Amide bond formation |

| 3 | Column chromatography (SiO2, EtOAc/hexane) | Purification |

Q. What spectroscopic techniques are critical for characterizing this compound compounds?

- 19F NMR : Identifies SF5 group environments (e.g., resonances near -38 ppm to 69 ppm for SF5 derivatives) .

- IR Spectroscopy : Detects SF5-related absorption bands (e.g., 800–900 cm⁻¹ for SF5-C stretching) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and SF5 isotopic patterns.

- X-ray Crystallography : Resolves spatial arrangement of SF5 and bromo/amino groups .

Advanced Research Questions

Q. How does the pentafluorosulfur (SF5) group influence the compound’s reactivity in cross-coupling reactions?

The SF5 group is a strong electron-withdrawing moiety , which:

- Enhances electrophilic aromatic substitution (EAS) at the para-position relative to SF5 .

- Stabilizes transition states in Suzuki-Miyaura couplings (e.g., Br→Ar-B(OH)2 substitutions) by polarizing the C-Br bond.

- May sterically hinder reactions at the ortho position due to SF5’s bulk .

Case Study : SF5Br addition to olefins proceeds via radical mechanisms under mild conditions, contrasting with SF5Cl’s higher activation energy .

Q. What structure-activity relationships (SAR) govern the biological activity of SF5-containing analogs?

- Lipophilicity (clogP) : Optimal clogP values (~4.5) balance membrane permeability and solubility. For example, SF5-substituted imidazopyridines show MIC = 0.004 μM against tuberculosis vs. CF3 analogs (MIC = 0.03 μM) .

- Electron-Deficient Aromatic Systems : SF5 enhances target binding (e.g., enzyme active sites) via dipole interactions.

- Metabolic Stability : SF5 reduces oxidative metabolism, prolonging half-life in vitro .

Q. How can computational methods predict the regioselectivity of SF5-substituted aryl bromides in nucleophilic substitutions?

- DFT Calculations : Model charge distribution (e.g., Mulliken charges) to identify electrophilic hotspots. For (4-Amino-3-Br-C6H3)SF5, the Br atom exhibits higher positive charge density than the amino group, favoring SNAr at Br .

- Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMF vs. THF).

Q. What are the challenges in scaling up SF5-containing compounds for preclinical studies?

- Purification : SF5 derivatives often require specialized techniques (e.g., preparative HPLC) due to high polarity.

- Toxicity Profiling : Limited data exist; analog-based extrapolation suggests SF5 groups may induce hepatotoxicity at high doses .

- Synthetic Yield : Coupling reactions with SF5-amines typically yield 40–60%, necessitating optimization of stoichiometry and catalysts .

Data Contradictions and Resolutions

- Reactivity Discrepancies : SF5Br adds to olefins under radical conditions, while SF5Cl requires UV initiation. This is attributed to Br’s lower bond dissociation energy .

- Biological Potency : SF5 analogs outperform CF3 in antimicrobial assays but show comparable toxicity, suggesting SF5’s role is target-specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.